molecular formula C16H14N4O3S B2496959 Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421507-85-8

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

Numéro de catalogue: B2496959
Numéro CAS: 1421507-85-8
Poids moléculaire: 342.37
Clé InChI: CUTTWQWZWSOKLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a bicyclic heterocyclic compound featuring a fused tetrahydrothiazolo[5,4-c]pyridine core. Key structural elements include:

  • Methyl carbamate: Attached to the 2nd carbon of the thiazole ring, this group may enhance metabolic stability or modulate solubility.

The compound’s molecular formula is C₁₇H₁₄N₄O₃S, with a molecular weight of 370.39 g/mol.

Propriétés

IUPAC Name

methyl N-[5-(3-cyanobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-16(22)19-15-18-12-5-6-20(9-13(12)24-15)14(21)11-4-2-3-10(7-11)8-17/h2-4,7H,5-6,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTTWQWZWSOKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolo[5,4-c]pyridine core structure with a cyanobenzoyl substituent. Its chemical formula is C_{15}H_{16}N_{4}O_{2}S, and it has a molecular weight of approximately 320.38 g/mol. The presence of the cyanobenzoyl group is thought to enhance its biological activity by facilitating interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as JNK2 and JNK3, which are involved in cell signaling pathways related to inflammation and cancer progression .
  • Cytotoxicity : Preliminary studies suggest that methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exhibits cytotoxic properties against various cancer cell lines. The cytotoxicity is likely mediated through the induction of apoptosis and the disruption of mitochondrial function .

Biological Activity Data

The following table summarizes the biological activity data for methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate and related compounds:

Compound Cell Line IC50 (µM) Mechanism of Action
Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamateHCT116 Colon Cancer< 1Apoptosis induction
Related Compound 1HT29 Colon Cancer< 1Caspase activation
Related Compound 2CEM Lymphoma3.0Mitochondrial membrane depolarization

Case Studies

  • Cytotoxicity in Colon Cancer : A study evaluated the effects of methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate on human colon cancer cell lines HCT116 and HT29. The compound demonstrated significant cytotoxicity with IC50 values below 1 µM. Mechanistic studies indicated that the compound induces apoptosis through caspase activation and mitochondrial dysfunction .
  • Selectivity Profile : In assessing selectivity against non-malignant cells, the compound showed a favorable selectivity index (SI), indicating lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for potential therapeutic applications in oncology .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds with similar structures to methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exhibit significant anticancer properties. For instance, derivatives of tetrahydrothiazolo compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiazole ring is often associated with enhanced biological activity against cancer due to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Properties

Compounds with thiazolo and pyridine moieties have demonstrated antimicrobial activities against a range of pathogens. The presence of the cyanobenzoyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against bacterial strains. Studies have shown that modifications in the structure can lead to increased activity against both Gram-positive and Gram-negative bacteria.

Inhibition of Coagulation Factors

Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate may serve as a lead compound for developing anticoagulants. Compounds that inhibit activated coagulation factor X are crucial in therapeutic applications for thrombotic diseases. The structural characteristics of this compound suggest it could be optimized for enhanced potency and selectivity in inhibiting coagulation pathways.

Synthesis and Characterization

The synthesis of methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions that include:

  • Formation of the thiazolo-pyridine core through cyclization reactions.
  • Introduction of the cyanobenzoyl group via acylation methods.
  • Carbamate formation through reaction with methyl isocyanate or equivalent reagents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study: Anticancer Activity Assessment

A study published in a peer-reviewed journal reported on the anticancer effects of a series of tetrahydrothiazolo derivatives similar to methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate. The results indicated that certain derivatives showed promising IC50 values against MCF-7 breast cancer cells when tested using standard MTT assays.

Case Study: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of thiazolo-pyridine derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide further optimization of methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate for enhanced efficacy.

Comparaison Avec Des Composés Similaires

Core Scaffold and Substituent Variations

The tetrahydrothiazolo[5,4-c]pyridine core is shared with several analogs, but substituent diversity dictates functional differences:

Compound Name / ID Core Structure Key Substituents Molecular Formula Reference
Target Compound Tetrahydrothiazolo[5,4-c]pyridine 5-(3-Cyanobenzoyl), 2-(methyl carbamate) C₁₇H₁₄N₄O₃S -
JYQ-55 Tetrahydrothiazolo[5,4-c]pyridine 5-(Triazole-tetrahydrofuran-methyl), 2-(pyrrolidine-3-carboxamide) C₂₇H₂₅N₅O₃S [1]
Compound 11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran, 6-cyano C₂₂H₁₇N₃O₃S [2]
Factor Xa Inhibitor (2EI6/2EI7) Tetrahydrothiazolo[5,4-c]pyridine 2-(Chloroindol-carbonyl), cyclohexanediamine C₂₃H₂₅ClN₆O₃S [4]

Key Observations :

  • JYQ-55: Shares the same core but replaces the cyanobenzoyl group with a triazole-tetrahydrofuran moiety. This substitution likely enhances selectivity for PARK7/DJ-1, a protein target implicated in neurodegenerative diseases .
  • Compound 11b: Features a thiazolo[3,2-a]pyrimidine core instead, with a 4-cyanobenzylidene group. The additional cyano group at C6 may contribute to antimicrobial activity .
  • Factor Xa Inhibitors : Utilize chloroindol and cyclohexanediamine substituents for targeted enzyme inhibition, demonstrating the scaffold’s versatility in medicinal chemistry .

Pharmacological and Functional Comparisons

Target Compound Hypotheses :

  • The 3-cyanobenzoyl group may confer affinity for kinases or proteases, similar to JYQ-55’s triazole moiety.
  • Methyl carbamate could improve pharmacokinetic properties compared to analogs with bulkier substituents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.